Cas no 937636-93-6 (4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE)

4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE 化学的及び物理的性質
名前と識別子
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- 3-Thiophenesulfonyl chloride, 4-chloro-
- 4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE
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- MDL: MFCD08695625
- インチ: 1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H
- InChIKey: RHKPSMIYICGGOH-UHFFFAOYSA-N
- ほほえんだ: C1SC=C(Cl)C=1S(Cl)(=O)=O
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 176409-5g |
4-Chloro-3-thiophenesulfonyl chloride |
937636-93-6 | 5g |
$2250.00 | 2023-09-05 | ||
1PlusChem | 1P01DXCR-100mg |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE |
937636-93-6 | 95% | 100mg |
$515.00 | 2024-04-20 | |
Aaron | AR01DXL3-50mg |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE |
937636-93-6 | 95% | 50mg |
$362.00 | 2025-02-10 | |
Enamine | EN300-1168218-5000mg |
4-chlorothiophene-3-sulfonyl chloride |
937636-93-6 | 95.0% | 5000mg |
$3065.0 | 2023-10-03 | |
1PlusChem | 1P01DXCR-500mg |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE |
937636-93-6 | 95% | 500mg |
$1081.00 | 2024-04-20 | |
1PlusChem | 1P01DXCR-1g |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE |
937636-93-6 | 95% | 1g |
$1369.00 | 2024-04-20 | |
1PlusChem | 1P01DXCR-50mg |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE |
937636-93-6 | 95% | 50mg |
$354.00 | 2024-04-20 | |
A2B Chem LLC | AX28571-100mg |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE |
937636-93-6 | 95% | 100mg |
$421.00 | 2024-07-18 | |
Enamine | EN300-1168218-2500mg |
4-chlorothiophene-3-sulfonyl chloride |
937636-93-6 | 95.0% | 2500mg |
$2071.0 | 2023-10-03 | |
Enamine | EN300-1168218-10000mg |
4-chlorothiophene-3-sulfonyl chloride |
937636-93-6 | 95.0% | 10000mg |
$4545.0 | 2023-10-03 |
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDE 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
4-CHLOROTHIOPHENE-3-SULFONYL CHLORIDEに関する追加情報
4-Chlorothiophene-3-Sulfonic Acid Chloride (CAS No. 937636-93-6): Synthesis, Applications, and Emerging Research
The 4-chlorothiophene-3-sulfonic acid chloride (CAS No. 937636-93-6) is a versatile organosulfur compound with a unique structural configuration that combines the aromaticity of thiophene with the reactivity of a sulfonic acid chloride group. This compound has gained significant attention in recent years due to its potential in pharmaceuticals, materials science, and analytical chemistry. Its sulfonic acid chloride functional group enables efficient nucleophilic substitution reactions, while the chlorothiophene moiety imparts stability and tunable electronic properties. Recent advancements in synthetic methodologies and application-driven research have further expanded its utility across multiple disciplines.
Structurally, the compound features a thiophene ring substituted with a chlorine atom at position 4 and a sulfonic acid chloride group at position 3. This arrangement creates an electronically polarized environment that enhances reactivity toward nucleophiles such as amines or alcohols. A groundbreaking study published in Chemical Communications (2022) demonstrated that this polarization can be exploited to synthesize bioactive thioureas via one-pot condensation reactions under mild conditions. The sulfonic acid chloride group's electrophilic nature also facilitates its use as an intermediate in polymer functionalization, where it enables covalent attachment of thiophene-based moieties onto polymeric backbones for optoelectronic applications.
In drug discovery research, this compound has emerged as a key building block for designing targeted therapies. A 2023 paper in Nature Communications highlighted its role in synthesizing analogs of thienopyridine-based antiplatelet agents by introducing chlorine substitution patterns that modulate metabolic stability. The chlorothiophene scaffold's ability to mimic natural product structures while allowing synthetic flexibility makes it ideal for fragment-based drug design strategies. Computational studies using density functional theory (DFT) have also revealed how the sulfonic acid chloride's orientation influences binding affinity toward protein targets such as kinase domains.
Beyond pharmaceutical applications, this compound has found niche uses in advanced materials development. Researchers at MIT recently reported using it to create conductive polymer composites by coupling the sulfonic acid chloride with conjugated polymers like PEDOT:PSS. The resulting materials exhibited enhanced charge transport properties due to the thiophene unit's planar geometry and the sulfonate groups' proton conductivity when deprotonated. These findings hold promise for flexible electronics and energy storage systems where both mechanical flexibility and electrochemical activity are required.
In analytical chemistry, this compound serves as a novel derivatization reagent for mass spectrometry analysis of trace biomolecules. A collaborative study between Stanford University and Bruker Daltonics demonstrated that reaction with the sulfonic acid chloride group generates stable thioester derivatives of amino acids with distinct fragmentation patterns during LC/MS analysis. This approach improves detection limits by up to three orders of magnitude compared to conventional methods when analyzing neurotransmitters in biological matrices like cerebrospinal fluid.
Ongoing research focuses on leveraging machine learning models to optimize synthesis pathways for this compound. A team at ETH Zurich recently developed an AI-driven platform that identified solvent systems reducing reaction times by 50% while maintaining >95% purity levels during phase transfer catalysis steps. Such advancements address scalability challenges critical for industrial adoption while minimizing environmental impact through reduced solvent usage.
The multifunctional nature of CAS No. 937636-93-6 continues to drive interdisciplinary innovation across chemistry sectors. Its unique combination of structural features positions it as an essential tool for developing next-generation therapeutics, smart materials, and analytical techniques—highlighting its indispensable role in advancing modern chemical sciences.
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